molecular formula C17H12O4 B188471 (4-Methyl-2-oxochromen-7-yl) benzoate CAS No. 66185-72-6

(4-Methyl-2-oxochromen-7-yl) benzoate

Cat. No.: B188471
CAS No.: 66185-72-6
M. Wt: 280.27 g/mol
InChI Key: JPNMSSAADBXSRO-UHFFFAOYSA-N
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Description

(4-Methyl-2-oxochromen-7-yl) benzoate is a useful research compound. Its molecular formula is C17H12O4 and its molecular weight is 280.27 g/mol. The purity is usually 95%.
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Properties

CAS No.

66185-72-6

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

(4-methyl-2-oxochromen-7-yl) benzoate

InChI

InChI=1S/C17H12O4/c1-11-9-16(18)21-15-10-13(7-8-14(11)15)20-17(19)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

JPNMSSAADBXSRO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-hydroxy-4-methyl-chromen-2-one (0.5210 g, 3.0 mmol) and benzoyl chloride (0.4844 g, 0.4 mL, d=1.211 g/mL, 3.4 mmol) in THF (40 mL) was added Et3N (1 mL) at room temperature. The reaction mixture was stirred at room temperature overnight and filtered. The filtrate was concentrated to give the crude product 7-benzoyloxy-4-methyl-coumarin.
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Synthesis routes and methods II

Procedure details

The route shown in Scheme 1 exemplifies synthesis of the coumarin compounds of the present invention. Triethylamine is added to a solution of 7-hydroxy-4-methyl-chromen-2-one (i) and a benzoyl chloride (ii) in THF at room temperature. The reaction mixture is stirred at room temperature overnight and filtered. The filtrate is concentrated to afford a 7-benzoyloxy-4-methyl-coumarin (iii). A mixture of compound (iii) and finely powdered aluminum chloride is heated at 170° C. for 2 hours to afford an 8-benzoyl-7-hydroxy-4-methyl-chromen-2-one (iv). A mixture of compound (iv), 2-bromoacetophenone (v), and K2CO3 in CH3CN is refluxed overnight. The reaction mixture is filtered and the filtrate is concentrated. The residue is purified by column chromatography to afford a pure 8-benzoyl-4-methyl-9-phenyl-furo[2,3-h]chromen-2-one (vi).
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